N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
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Overview
Description
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a butan-1-amine backbone with a 2-(2-chloro-5-methylphenoxy)ethoxy group attached, and it is often studied in conjunction with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of the 2-(2-chloro-5-methylphenoxy)ethanol intermediate. This intermediate is then reacted with ethylene oxide to form the corresponding ethoxy derivative. The final step involves the reaction of this derivative with butan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyethoxy derivatives and amine-containing molecules. Examples include:
- 2-(2-chloro-5-methylphenoxy)ethanol
- N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine
Uniqueness
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-3-4-7-17-8-9-18-10-11-19-15-12-13(2)5-6-14(15)16;3-1(4)2(5)6/h5-6,12,17H,3-4,7-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBIOYITBHONNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=CC(=C1)C)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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